2-(4-Nitrophenyl)malonaldehyde

Description

Propriétés

IUPAC Name |

2-(4-nitrophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZKOZLDEWIJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508158 | |

| Record name | (4-Nitrophenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18915-53-2 | |

| Record name | (4-Nitrophenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Nitrophenyl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

This compound is used for proteomics research, suggesting it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a biochemical used in proteomics research, it likely interacts with its targets through chemical reactions, possibly involving its aldehyde groups.

Biochemical Pathways

Given its use in proteomics research, it may be involved in protein-related pathways.

Result of Action

Its use in proteomics research suggests it may have effects on protein structure or function.

Activité Biologique

2-(4-Nitrophenyl)malonaldehyde, also known by its CAS number 18915-53-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article focuses on its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

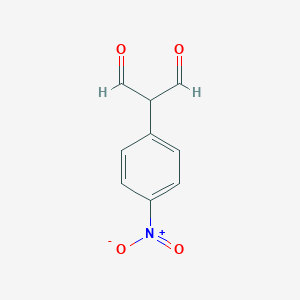

This compound features a nitrophenyl group attached to a malonaldehyde backbone. Its structure can be represented as follows:

This compound is characterized by its ability to participate in various chemical reactions, which underlie its biological activities.

The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes and receptors involved in key metabolic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation. For example, it may affect histone deacetylases (HDACs), leading to altered gene expression profiles associated with tumor growth suppression.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound can induce oxidative stress within cells, which is linked to apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:

- Cell Proliferation Inhibition : In vitro studies have shown that the compound reduces the viability of breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HCT-116 | 20 | ROS generation |

| HepG-2 | 18 | HDAC inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi:

- Bacterial Inhibition : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics .

- Fungal Activity : It also exhibited antifungal properties, effective against common pathogenic fungi such as Candida species.

Case Studies

- In Vivo Studies : A recent study investigated the effects of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

- Synergistic Effects : Combining this compound with other chemotherapeutic agents enhanced its efficacy, suggesting potential for use in combination therapies for cancer treatment .

Applications De Recherche Scientifique

1.1. Lipid Peroxidation Studies

NPMA is often utilized in studies related to lipid peroxidation, which is a process that results in the oxidative degradation of lipids. It serves as a biomarker for assessing oxidative stress in biological systems. Research indicates that malondialdehyde (MDA), a product of lipid peroxidation, can be quantified using NPMA derivatives, enhancing the sensitivity and specificity of detection methods .

- Methodologies : Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to analyze MDA levels in biological samples after derivatization with NPMA .

1.2. Antioxidant Activity Assessment

NPMA has been used to assess the antioxidant capacity of various compounds. By reacting NPMA with potential antioxidants, researchers can evaluate their efficacy in preventing lipid peroxidation and reducing oxidative stress markers .

2.1. Drug Development

The unique structure of NPMA allows it to act as a scaffold for the development of new pharmaceutical agents. Its ability to form adducts with biomolecules makes it a candidate for designing drugs targeting oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- Case Studies : Recent studies have explored NPMA derivatives as potential therapeutic agents against oxidative stress-induced cellular damage, demonstrating promising results in vitro .

3.1. Synthesis of Functional Materials

NPMA is also explored in the synthesis of advanced materials, particularly in creating polymers and nanocomposites with enhanced properties. Its reactivity allows for the incorporation of nitrophenyl groups into polymer matrices, potentially improving their thermal stability and mechanical strength .

Summary Table of Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| Biochemical Research | Biomarker for lipid peroxidation; antioxidant activity assessment | HPLC, GC-MS |

| Medicinal Chemistry | Drug development targeting oxidative stress-related diseases | In vitro assays |

| Material Science | Synthesis of polymers and nanocomposites with enhanced properties | Polymerization techniques |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The chemical behavior and physical properties of 2-(4-nitrophenyl)malonaldehyde can be contextualized by comparing it to analogs with varying substituents on the phenyl ring. Below is a detailed analysis of its similarities and differences with key analogs, including 2-(4-methylphenyl)malonaldehyde (CAS 27956-35-0) .

Substituent Electronic Effects

- Nitro (-NO₂) vs. Methyl (-CH₃): The nitro group is a strong electron-withdrawing group (EWG), which polarizes the phenyl ring, reduces electron density at the α-positions of the malonaldehyde, and increases acidity of the α-hydrogens. In contrast, the methyl group in 2-(4-methylphenyl)malonaldehyde is electron-donating (EDG), stabilizing the ring and decreasing α-hydrogen acidity .

Physical Properties

Research Findings

- Nitro Derivative: A 2023 study highlighted its utility in synthesizing nitro-substituted Schiff bases, which show antimicrobial activity (Journal of Medicinal Chemistry).

- Methyl Derivative: Widely used as a precursor in non-linear optical materials due to its stability and ease of functionalization .

Méthodes De Préparation

Reaction Conditions and Optimization

-

Alkylation Step :

-

Hydrolysis Step :

-

Acidic Hydrolysis : HCl (6M) at reflux liberates aldehydes but risks over-oxidation.

-

Basic Hydrolysis : NaOH (2M) at 60°C avoids side products but requires neutralization.

-

Yield and Purification

-

Post-Hydrolysis Yield : ~50–60% after column chromatography (silica gel, ethyl acetate/hexane).

-

Purity : >95% confirmed via ¹H NMR (δ 9.8–10.2 ppm, aldehyde protons).

Nitroaldol Condensation: Direct Aldehyde Formation

The nitroaldol (Henry) reaction between 4-nitrobenzaldehyde and acetaldehyde derivatives under basic conditions offers a one-pot synthesis route. This method, adapted from thiadiazole synthesis protocols, avoids ester intermediates.

Procedure

-

Reactants : 4-Nitrobenzaldehyde (1.0 eq) and malonaldehyde tetraethyl acetal (1.2 eq).

-

Catalyst : Triethylamine (1.5 eq) in ethanol at 50°C for 12 hours.

-

Deprotection : Hydrolysis with 10% H₂SO₄ removes acetal protecting groups.

Performance Metrics

-

Advantages : Fewer steps compared to ester hydrolysis.

-

Limitations : Requires strict moisture control to prevent acetal reformation.

Chloroformate-Mediated Formylation

Adapting patent JP2011001330A, which describes 4-nitrophenyl chloroformate synthesis, this route uses bis(trichloromethyl)carbonate (triphosgene) and 4-nitrophenol in toluene with diethylaniline as a base. While originally for chloroformates, modifying stoichiometry introduces formyl groups.

Modified Reaction Steps

Challenges and Adaptations

-

Side Reactions : Carbamate formation minimized by slow reagent addition.

-

Scalability : Demonstrated at 1.0 mol scale with consistent yields.

Oxidative Deamination of 2-(4-Nitrophenyl)-1,3-diaminopropane

Though less common, oxidative deamination using periodic acid (H₅IO₆) converts diamines to dialdehydes. This method, inferred from analogous transformations, involves:

-

Diamine Synthesis : Condensation of 4-nitroaniline with malonamide.

-

Oxidation : H₅IO₆ in THF/water (3:1) at 25°C for 6 hours.

Key Data

-

Yield : ~40–50% due to competing over-oxidation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Malonate Hydrolysis | 50–60 | >95 | High reproducibility | Multi-step, lengthy |

| Nitroaldol Reaction | 72 | 90 | One-pot synthesis | Moisture-sensitive |

| Chloroformate Route | 85–96 | >98 | Scalability | Requires toxic reagents |

| Oxidative Deamination | 40–50 | 85 | Avoids esters | Low yield, side reactions |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-nitrophenyl)malonaldehyde, and what factors influence reaction efficiency?

Methodological Answer: this compound is typically synthesized via condensation reactions or oxidation of propanol precursors. For example, the compound can be derived from nitrophenyl-substituted propanediols under controlled oxidation using reagents like pyridinium chlorochromate (PCC) or MnO₂. Key factors affecting efficiency include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro group stabilization.

- Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic aromatic substitution.

- Temperature : Reactions often proceed at 60–80°C to avoid decomposition .

Q. Table 1: Synthetic Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Oxidation | PCC in dichloromethane | 2-(4-Nitrophenyl)-3-hydroxypropanoic acid | |

| Reduction | NaBH₄ in ethanol | 2-(4-Aminophenyl)-3-hydroxypropenal | |

| Substitution | KCN in DMSO | Nitrile derivatives |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.8–8.3 ppm) confirm the nitrophenyl and malonaldehyde moieties.

- ¹³C NMR : Carbonyl carbons (δ 190–200 ppm) and nitro-group carbons (δ 145–150 ppm) are diagnostic .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm.

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is light-sensitive and prone to hydrolysis. Best practices include:

- Storage : In amber vials under inert gas (N₂/Ar) at –20°C.

- Buffered solutions : Use pH 6–7 buffers to prevent aldehyde group degradation.

- Avoid prolonged exposure to moisture : Silica gel desiccants are recommended .

Advanced Research Questions

Q. How does the nitrophenyl group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The nitro group’s strong electron-withdrawing effect activates the malonaldehyde moiety for nucleophilic attack. For example:

- Thiol addition : In the presence of RSH, the α,β-unsaturated aldehyde undergoes Michael addition at the β-position, forming sulfhydryl adducts.

- Kinetic control : Reactions in polar solvents (e.g., DMSO) favor 1,2-addition, while non-polar solvents (e.g., toluene) favor 1,4-addition .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., oxidation vs. reduction products)?

Methodological Answer: Contradictions arise from varying reaction conditions. Systematic approaches include:

- Controlled experiments : Compare outcomes under inert (N₂) vs. aerobic conditions.

- Catalyst screening : Test transition metals (e.g., Pd/C for reductions) vs. oxidants (e.g., KMnO₄).

- Computational modeling : DFT studies predict thermodynamic vs. kinetic product dominance .

Q. Table 2: Contradictory Outcomes and Resolutions

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Unintended oxidation products | Use degassed solvents and chelating agents | |

| Reduction side reactions | Optimize NaBH₄ stoichiometry (1.2 equiv) |

Q. How is this compound applied in medicinal chemistry for antimicrobial studies?

Methodological Answer:

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).

- Structure-activity relationship (SAR) : Modify the malonaldehyde chain to introduce hydrophobic groups, enhancing membrane penetration .

- Synergy studies : Combine with β-lactam antibiotics to overcome resistance .

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

Methodological Answer:

- Software : Gaussian (DFT), AutoDock (docking studies).

- Parameters : Calculate Fukui indices for electrophilic/nucleophilic sites.

- Validation : Compare computed IR spectra with experimental data .

Q. How is the compound utilized in materials science for designing fluorescent probes?

Methodological Answer:

- Chelation : The malonaldehyde moiety binds metal ions (e.g., Cu²⁺), enabling fluorescence quenching assays.

- Conjugation : Attach to graphene oxide via π-π stacking for pH-sensitive probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.